molecular formula C8H15NO B1393057 (1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol CAS No. 60941-77-7

(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol

Cat. No. B1393057
CAS RN: 60941-77-7
M. Wt: 141.21 g/mol
InChI Key: LONCBIYESAZYOB-IEESLHIDSA-N
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Description

“(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol” is a complex organic compound. It contains a total of 26 bonds, including 11 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones has been achieved through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .


Molecular Structure Analysis

The molecular structure of “(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol” consists of 15 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom, making a total of 25 atoms .

Scientific Research Applications

Chiral Auxiliary in Asymmetric Syntheses

The compound has been recognized for its role in asymmetric syntheses. Martens and Lübben (1991) synthesized a structurally similar compound, (1S,5S)-2-Azabicyclo[3.3.0]octane, from its carboxylic acid form and utilized it as an efficient chiral auxiliary in Michael-type reactions through enamines. This illustrates the compound's utility in facilitating stereoselective chemical reactions, a crucial aspect in the synthesis of complex molecules (Martens & Lübben, 1991).

Crystal Structure Characterization

Wu et al. (2015) conducted a study on a structurally related compound, characterizing its crystal structure through spectroscopic methods and X-ray crystallography. The research highlighted intricate details like intermolecular hydrogen bonds and the spatial arrangement of methyl and chlorophenyl groups, showcasing the compound's potential in crystallography and material science studies (Wu, Guo, Zhang, & Xia, 2015).

Role in Medicinal Chemistry

In medicinal chemistry, the structural framework of (1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol is significant. Andersen et al. (1997) synthesized potential metabolites of brain imaging agents using a related structure, indicating the compound's relevance in the development of diagnostic tools and its potential in neurology (Andersen, Wang, Thompson, & Neumeyer, 1997).

Enantioselective Synthesis

The compound's framework has been utilized in enantioselective synthesis, a critical process in producing optically active pharmaceuticals. A study by Mao et al. (2014) provides an account of a novel approach to synthesize hydroxylated 8-azabicyclo[3.2.1]octan-3-ones, demonstrating the compound's significance in advanced synthetic chemistry (Mao, Huang, Gao, Wang, & Huang, 2014).

properties

IUPAC Name

[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-5-6-3-7-1-2-8(4-6)9-7/h6-10H,1-5H2/t6?,7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONCBIYESAZYOB-IEESLHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol

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